molecular formula C19H34N2O2 B14113571 tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B14113571
M. Wt: 322.5 g/mol
InChI Key: BBPVOCBYJROQCF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C19H34N2O2 It is characterized by the presence of a piperidine ring, a cyclooctene moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(cyclooct-1-en-1-ylmethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclooctene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or cyclooctene derivatives.

Scientific Research Applications

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is unique due to the presence of the cyclooctene moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl N-[1-(cycloocten-1-ylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPVOCBYJROQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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